REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3]([C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH3:19])[C:10]3[C:15]([S:16][C:17]=2[CH:18]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[O:4].C1COCC1>C(O)C>[OH:4][CH2:3][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH3:19])[C:10]3[C:15]([S:16][C:17]=2[CH:18]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3 |f:0.1|
|
Name
|
|
Quantity
|
4.16 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=CC=2N(C3=CC=CC=C3SC2C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With ice-cooling
|
Type
|
WAIT
|
Details
|
at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under a reduced pressure, water and 2N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
were added to the residue in that order
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with a saturated sodium bicarbonate aqueous solution and saturated sodium chloride aqueous solution in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
By recrystallizing the resulting residue from ethyl acetate-hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=CC=2N(C3=CC=CC=C3SC2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 77.7 mmol | |
AMOUNT: MASS | 18.9 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |